![molecular formula C26H27N7O4S B2646059 7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-8-(4-(4-methoxyphenyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 850914-40-8](/img/no-structure.png)

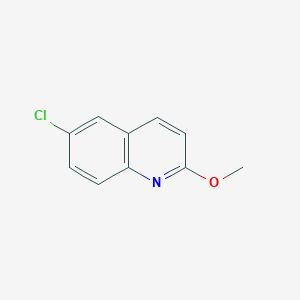

7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-8-(4-(4-methoxyphenyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

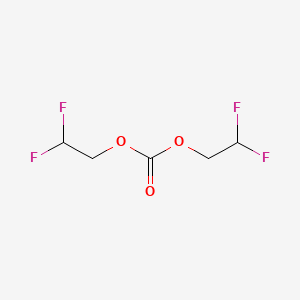

7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-8-(4-(4-methoxyphenyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C26H27N7O4S and its molecular weight is 533.61. The purity is usually 95%.

BenchChem offers high-quality 7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-8-(4-(4-methoxyphenyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-8-(4-(4-methoxyphenyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Cardiovascular Activity

- Compounds structurally similar to the specified chemical have been synthesized and tested for their cardiovascular activities, including electrocardiographic, antiarrhythmic, and hypotensive activity. Notably, certain derivatives displayed strong prophylactic antiarrhythmic activity and hypotensive effects, demonstrating potential therapeutic applications in cardiovascular diseases (G. Chłoń-Rzepa et al., 2004).

Antimicrobial and Anti-inflammatory Agents

- Novel heterocyclic compounds derived from related chemical structures have been synthesized and shown to exhibit analgesic, anti-inflammatory, and antimicrobial activities. These findings suggest their potential as new therapeutic agents for treating pain, inflammation, and infections (A. Abu‐Hashem et al., 2020).

Antidepressant and Anxiolytic Properties

- Research on arylpiperazine derivatives of similar purine diones has identified compounds with promising 5-HT1A, 5-HT2A, and 5-HT7 receptor ligand properties, displaying antidepressant and anxiolytic effects. This underscores the importance of chemical modification in designing new ligands with potential psychotropic activity (G. Chłoń-Rzepa et al., 2013).

Antiasthmatic Activity

- Derivatives of 1,3-dimethyl-7-(2-(piperazin-1-yl)acetyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione, which share a similar structural framework, have been developed and evaluated for their antiasthmatic activity. The vasodilatory effects of these compounds indicate their potential as phosphodiesterase 3 inhibitors for treating asthma (M. Bhatia et al., 2016).

Fluorescent Ligands for Receptor Imaging

- The synthesis of "long-chain" 1-(2-methoxyphenyl)piperazine derivatives with an environment-sensitive fluorescent moiety demonstrates the utility of these compounds in visualizing overexpressed 5-HT1A receptors in cells, highlighting their application in receptor imaging and pharmacological research (E. Lacivita et al., 2009).

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-8-(4-(4-methoxyphenyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione, which is then coupled with the second intermediate, 2-bromoethyl benzo[d]oxazole, to form the final product.", "Starting Materials": [ "2-amino-6-chloro-3-methylpurine", "4-methoxyphenylpiperazine", "benzo[d]oxazole-2-thiol", "2-bromoethanol", "potassium carbonate", "N,N-dimethylformamide", "acetic acid", "sodium hydroxide", "ethyl acetate", "water" ], "Reaction": [ "Step 1: Synthesis of 7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-8-(4-(4-methoxyphenyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione", "a. React 2-amino-6-chloro-3-methylpurine with 4-methoxyphenylpiperazine in N,N-dimethylformamide to form 8-(4-(4-methoxyphenyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione", "b. React benzo[d]oxazole-2-thiol with 2-bromoethanol in the presence of potassium carbonate in N,N-dimethylformamide to form 2-bromoethyl benzo[d]oxazole", "c. React 8-(4-(4-methoxyphenyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione with 2-bromoethyl benzo[d]oxazole in the presence of potassium carbonate in N,N-dimethylformamide to form 7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-8-(4-(4-methoxyphenyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione", "Step 2: Coupling of 7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-8-(4-(4-methoxyphenyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione with 2-bromoethyl benzo[d]oxazole", "a. React 7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-8-(4-(4-methoxyphenyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione with 2-bromoethyl benzo[d]oxazole in the presence of potassium carbonate in N,N-dimethylformamide to form the final product", "b. Purify the final product using a combination of acetic acid, sodium hydroxide, ethyl acetate, and water" ] } | |

CAS-Nummer |

850914-40-8 |

Produktname |

7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-8-(4-(4-methoxyphenyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione |

Molekularformel |

C26H27N7O4S |

Molekulargewicht |

533.61 |

IUPAC-Name |

7-[2-(1,3-benzoxazol-2-ylsulfanyl)ethyl]-8-[4-(4-methoxyphenyl)piperazin-1-yl]-3-methylpurine-2,6-dione |

InChI |

InChI=1S/C26H27N7O4S/c1-30-22-21(23(34)29-25(30)35)33(15-16-38-26-27-19-5-3-4-6-20(19)37-26)24(28-22)32-13-11-31(12-14-32)17-7-9-18(36-2)10-8-17/h3-10H,11-16H2,1-2H3,(H,29,34,35) |

InChI-Schlüssel |

NDFKJWNUJNRFIF-UHFFFAOYSA-N |

SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)C4=CC=C(C=C4)OC)CCSC5=NC6=CC=CC=C6O5 |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(6-Fluoropyridin-2-yl)cyclopropyl]methanamine](/img/structure/B2645976.png)

![2-[4-Bromo-5-(difluoromethyl)-3-methylpyrazol-1-yl]butanoic acid](/img/structure/B2645980.png)

![N-benzyl-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2645981.png)

![5-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-3-methyl-1,2,4-thiadiazole](/img/structure/B2645992.png)

![[(2,4-Dimethoxyphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2645993.png)

![(Z)-8-(4-fluorobenzyl)-2-(pyridin-3-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2645996.png)

![N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide](/img/structure/B2645998.png)